n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine
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Overview
Description
n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: is a synthetic organic compound that features a thiadiazole ring and a tetrahydrofuran moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine typically involves the formation of the thiadiazole ring followed by the introduction of the tetrahydrofuran moiety. Common synthetic routes may include:
Cyclization reactions: to form the thiadiazole ring.
Nucleophilic substitution: to attach the tetrahydrofuran group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: to increase reaction efficiency.
Solvents: that facilitate the reaction.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative.
Scientific Research Applications
n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism by which n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine exerts its effects would involve interactions with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological pathways.
Pathways: Involvement in signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Examples include 1,2,3-thiadiazole derivatives and tetrahydrofuran derivatives .
n-((1,2,3-Thiadiazol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine: can be compared with other thiadiazole or tetrahydrofuran-containing compounds.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C8H13N3OS/c1-2-8(12-3-1)5-9-4-7-6-13-11-10-7/h6,8-9H,1-5H2 |
InChI Key |
QFRLLUDDDKNOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CSN=N2 |
Origin of Product |
United States |
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